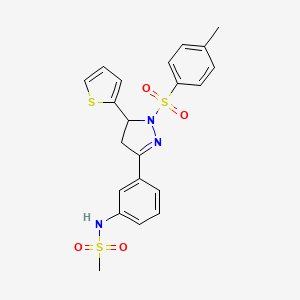

N-(3-(5-(噻吩-2-基)-1-对甲苯磺酰-4,5-二氢-1H-吡唑-3-基)苯基)甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

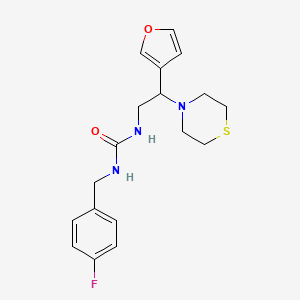

The compound "N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide" falls within the category of methanesulfonamide derivatives, which are known for their significant biological activities and applications in medicinal chemistry. The structural uniqueness of this compound, derived from the incorporation of thiophenyl and tosyl groups into a dihydro-pyrazolyl backbone, suggests potential for unique chemical properties and biological activities.

Synthesis Analysis

The synthesis of methanesulfonamide derivatives, similar to the compound , typically involves multi-step reactions including the formation of 1,5-diarylpyrazole precursors followed by functionalization with methanesulfonamide groups. Kumar Singh et al. (2004) described the effect of the methanesulfonamide group on the COX-2 inhibitory activity, suggesting a method for introducing sulfonamide functionalities into aromatic compounds for enhanced biological activity (Singh et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of related compounds involves determining the coordination geometry around the central atom and how substituents like the methanesulfonamide group affect the overall structure. Studies on complexes, such as those reported by Antiñolo et al. (1998), help elucidate the structural configurations that can influence the chemical reactivity and stability of such compounds (Antiñolo et al., 1998).

Chemical Reactions and Properties

The chemical reactivity of methanesulfonamide derivatives, including the target compound, can be influenced by the presence of the methanesulfonamide group. This group is known for its electron-withdrawing properties, which can affect the nucleophilicity of adjacent aromatic rings, thus influencing various chemical reactions. The synthesis and reactivity of bis(pyrazol-1-yl)methanes, as explored by Tang et al. (2002), provide insights into how different substituents on the methine carbon affect the formation of heterobimetallic complexes, indicating the versatility of these frameworks in chemical synthesis (Tang et al., 2002).

科学研究应用

相互作用和分子行为研究

与N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide结构相关的化合物与其他分子的相互作用一直是研究的课题。一项研究调查了在水溶液中涉及喹噁啉衍生物的相互作用在温度和浓度方面的影响,这可能为类似化合物的行为提供见解(Raphael et al., 2015)。

结构和抗抑郁活性

与N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide结构相似的化合物已被合成并评估其抗抑郁活性。研究表明,具有特定结构特征的某些支架表现出有希望的抗抑郁活性,突显了这些化合物的潜在治疗应用(Mathew et al., 2014)。

超分子组装和晶体结构

已研究了与N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide共享结构元素的nimesulidetriazole衍生物的晶体结构和超分子组装。这项研究为了解这些化合物的结构性质提供了宝贵的见解,有助于理解它们的分子间相互作用和组装(Dey et al., 2015)。

光电应用

已合成并表征了与N-(3-(5-(thiophen-2-yl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide相关的新型杂环化合物,用于其潜在的光电应用。这些材料表现出有希望的性质,包括蓝光和绿光发射,使它们适用于光电器件(Ramkumar & Kannan, 2015)。

作用机制

Target of Action

Thiophene-based analogs have been of interest to scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Biochemical Pathways

Thiophene derivatives are known to exhibit a variety of properties and applications, including their use in industrial chemistry and material science as corrosion inhibitors . They also play a prominent role in the advancement of organic semiconductors .

Result of Action

Molecules with the thiophene ring system are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

未来方向

属性

IUPAC Name |

N-[3-[2-(4-methylphenyl)sulfonyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4S3/c1-15-8-10-18(11-9-15)31(27,28)24-20(21-7-4-12-29-21)14-19(22-24)16-5-3-6-17(13-16)23-30(2,25)26/h3-13,20,23H,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXZADYCQSPLYAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2492040.png)

![N-(2,3-dimethylphenyl)-2-{[3-ethyl-7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2492041.png)

![2-[(E)-But-2-enyl]-6-cyclohexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2492043.png)

![ethyl 2-(2-(2-(3-(methylcarbamoyl)piperidin-1-yl)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2492044.png)

![Hexanoic acid, 6-oxo-6-[(phenylmethoxy)amino]-](/img/structure/B2492049.png)

![1-acetyl-N-(benzo[c][1,2,5]thiadiazol-4-yl)azetidine-3-carboxamide](/img/structure/B2492059.png)

![N1-isobutyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2492060.png)